molecular formula C25H39N3O2 B019231 7-Octylindolactam V CAS No. 109346-66-9

7-Octylindolactam V

Cat. No. B019231
M. Wt: 413.6 g/mol
InChI Key: SUQYTYOVPXAUGB-RDPSFJRHSA-N
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Description

7-Octylindolactam V is a synthetic analog of teleocidin A 1 . It has been identified as a tumor promoter at nanomolar concentrations . The empirical formula of 7-Octylindolactam V is C25H39N3O2, and it has a molecular weight of 413.60 .


Synthesis Analysis

The total syntheses of 7-Octylindolactam V and other indolactam alkaloids have been reported . The synthesis process involves the use of novel machine learning architectures based on the deep learning paradigm .


Molecular Structure Analysis

The molecular structure of 7-Octylindolactam V is represented by the Hill Notation: C25H39N3O2 . The molecular weight of this compound is 413.60 .


Chemical Reactions Analysis

The chemical reactions involving 7-Octylindolactam V are complex and involve multiple stages . These reactions have been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .

Scientific Research Applications

  • Inhibition of Gap Junctional Intercellular Communication : 7-Octylindolactam V is as potent as TPA (12-O-tetradecanoylphorbol-13-acetate) in inhibiting gap junctional intercellular communication. This property makes it useful in detecting inhibitory chemicals in a modified metabolic cooperation assay (O. Vang et al., 1993).

  • Synthesis of Protein Kinase C Modulators : The lyngbyatoxin analog, (-)-7-octylindolactam V, serves as a starting material for the synthesis of protein kinase C modulators, which are significant in various biological processes (J. Quick & B. Saha, 1994).

  • Probe for Receptor Analysis of Tumor Promoters : A fluorescent compound derived from (-)-7-octylindolactam V, namely (-)-7-(2-N-dansylaminoethyl)indolactam V, can be used as a probe for receptor analysis of tumor promoters (K. Irie, N. Hagiwara, & Koichi Koshimizu, 1987).

  • Synthesis of Biologically Active Compounds : Synthesized 7-(E)-arylidene-2-chloro-6-azabicyclo[3.2.1]octanes can be used to synthesize biologically active compounds like 3-alkanoyl-4-chlorocyclohexanamines (M. Yeh, Yi Mei Chang, & H. Lin, 2017).

  • Revealing Novel Cyclic Polysulfide Structures : The synthesis of 7-Octylindolactam V helps in revealing the structure of novel cyclic polysulfides (N. Takeda et al., 1995).

  • Binding to Protein Kinase C : 7-Methoxy-8-decynyl-benzolactam-V8, a compound related to 7-Octylindolactam V, shows potent activity to three PKC isozymes, indicating its importance in understanding protein kinase C mechanisms (D Ma et al., 2001).

  • Stimulation of ICAM-1 Expression : PKC activators like phorbol dibutyrate and octylindolactam V stimulate the expression of ICAM-1 by human umbilical vein endothelial cells in a concentration-dependent manner, important in vascular biology and immunology studies (C. Sung, A. Arleth, & P. Nambi, 1994).

properties

IUPAC Name

(10S,13S)-13-(hydroxymethyl)-9-methyl-5-octyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N3O2/c1-5-6-7-8-9-10-11-18-12-13-21-22-19(15-26-23(18)22)14-20(16-29)27-25(30)24(17(2)3)28(21)4/h12-13,15,17,20,24,26,29H,5-11,14,16H2,1-4H3,(H,27,30)/t20-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQYTYOVPXAUGB-RDPSFJRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C2C3=C(C=C1)N(C(C(=O)NC(CC3=CN2)CO)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC1=C2C3=C(C=C1)N([C@H](C(=O)N[C@@H](CC3=CN2)CO)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60911123
Record name 5-(Hydroxymethyl)-1-methyl-9-octyl-2-(propan-2-yl)-2,5,6,8-tetrahydro-1H-[1,4]diazonino[7,6,5-cd]indol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60911123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Octylindolactam V

CAS RN

109346-66-9
Record name 7-Octylindolactam V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109346669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Hydroxymethyl)-1-methyl-9-octyl-2-(propan-2-yl)-2,5,6,8-tetrahydro-1H-[1,4]diazonino[7,6,5-cd]indol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60911123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
J Quick, B Saha - Tetrahedron letters, 1994 - Elsevier
Protein Kinase C Modulators. Indolactams. 2.1 Alkylation of 4- Nitroindole by Grignard Reagents. Synthesis of (-)-7-Octylindolac Page 1 Fetrahedron Lctfers, Vol. 35, No. 46. pp …
Number of citations: 17 www.sciencedirect.com
O Vang, H Wallin, J Doehmer, H Autrup - Carcinogenesis, 1993 - academic.oup.com
… potent than 7-octylindolactam V (Table D)… 7-octylindolactam V was preincubated for 4 h, after which the medium was analysed for inhibition of GJIC. Preincubation of 7-octylindolactam V …
Number of citations: 15 academic.oup.com
BK Hoffpauir, EL Gleason - Journal of neurophysiology, 2002 - journals.physiology.org
… Within 30 s of application, (−)-7-octylindolactam V (250 nM) increased the mean current amplitude by 15.1 ± 1.8%, and current amplitudes increased up to 27.6 ± 2.5% during the 2-min …
Number of citations: 57 journals.physiology.org
WW Lin, DM Chuang - Neurochemistry international, 1993 - Elsevier
In C 6 glioma cells, ATP increased 3 H-inositol phosphate (IP) accumulation in a dose-dependent manner. Preincubation of cells with ATP (100 μM or 1 mM) resulted in a time-…
Number of citations: 17 www.sciencedirect.com
J Quick, B Saha, PE Driedger - Tetrahedron Letters, 1994 - Elsevier
Three syntheses of the protein kinase C activator, (-)-indolactam V, are described and are compared for their potential utility in the preparation of ILV analogs. In one route the 4-amino …
Number of citations: 43 www.sciencedirect.com
JP Bressler, L Belloni‐Olivi, S Forman… - Journal of …, 1996 - Wiley Online Library
… We examined the effect of two other pharmacophores, 4-a-PMA and (-)-7-octylindolactam V (Octyl V). Octyl V is a synthetic and highly potent activator of protein kinase C that structurally …
Number of citations: 36 onlinelibrary.wiley.com
AI Ivanov, SN Samarin, M Bachar, CA Parkos, A Nusrat - BMC cell biology, 2009 - Springer
Background Disruption of epithelial cell-cell adhesions represents an early and important stage in tumor metastasis. This process can be modeled in vitro by exposing cells to chemical …
Number of citations: 61 link.springer.com
HU Gali, EM Perchellet, JP Perchellet - Cancer research, 1991 - AACR
… The synthetic analogues of the teleocidin A type, (-)-indolactam V and (-)-7-octylindolactam V, which are moderate and potent activators of PKC and apparently bind to the same site on …
Number of citations: 139 aacrjournals.org
ML Moyer, KC Borror, BJ Bona, DB DeFranco… - Journal of Biological …, 1993 - Elsevier
… -7-octylindolactam V is thought to activate protein kinase C by binding to the same site as TPA (29). Treatment of T47D(A1-2) cells with (-)-7-octylindolactam V … (+)-7-octylindolactam V, is …
Number of citations: 122 www.sciencedirect.com
Z Szallasi, PM Blumberg - Cancer research, 1991 - AACR
Pretreatment of CD-1 mouse skin with prostratin (12-deoxyphorbol 13-acetate) inhibited biological response to phorbol 12-myristate 13-acetate. The three responses examined were …
Number of citations: 56 aacrjournals.org

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